molecular formula C11H11N3O2 B13894225 3,5-Dimethyl-2-(triazol-2-yl)benzoic acid

3,5-Dimethyl-2-(triazol-2-yl)benzoic acid

Cat. No.: B13894225
M. Wt: 217.22 g/mol
InChI Key: DMEJASLLRMPZMW-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-(triazol-2-yl)benzoic acid is an organic compound characterized by the presence of a benzoic acid core substituted with a triazole ring and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2-(triazol-2-yl)benzoic acid typically involves the reaction of 3,5-dimethylbenzoic acid with triazole derivatives. One common method includes the use of 3,5-dimethylbenzonitrile as a precursor, which undergoes hydrolysis to form the desired benzoic acid derivative . The reaction conditions often involve hydrothermal synthesis, where the precursors are subjected to high temperatures and pressures in the presence of water .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-2-(triazol-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The triazole ring can be reduced under specific conditions to form different nitrogen-containing compounds.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of halogenated or alkylated triazole derivatives.

Scientific Research Applications

3,5-Dimethyl-2-(triazol-2-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2-(triazol-2-yl)benzoic acid involves its interaction with molecular targets through the triazole ring and benzoic acid moiety. The triazole ring can coordinate with metal ions, forming stable complexes that exhibit unique properties. The benzoic acid group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall behavior in various environments .

Comparison with Similar Compounds

  • 3,5-Dimethyl-4-(triazol-2-yl)benzoic acid
  • 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid
  • 3,5-Dimethyl-2-(1H-1,2,4-triazol-1-yl)benzoic acid

Uniqueness: 3,5-Dimethyl-2-(triazol-2-yl)benzoic acid is unique due to the specific positioning of the triazole ring and the methyl groups on the benzoic acid core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in coordination chemistry and materials science .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

3,5-dimethyl-2-(triazol-2-yl)benzoic acid

InChI

InChI=1S/C11H11N3O2/c1-7-5-8(2)10(9(6-7)11(15)16)14-12-3-4-13-14/h3-6H,1-2H3,(H,15,16)

InChI Key

DMEJASLLRMPZMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)O)N2N=CC=N2)C

Origin of Product

United States

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